5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a thiazole derivative with 4-fluorobenzoyl chloride, followed by subsequent functional group transformations to introduce the carboxylic acid group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, while the thiazole ring may contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler compound with a similar fluorobenzoyl group but lacking the thiazole ring.
2-Methylthiazole-4-carboxylic acid: Contains the thiazole ring and carboxylic acid group but lacks the fluorobenzoyl substitution.
Flubendazole: A compound with a similar fluorobenzoyl group and thiazole ring, used as an anthelmintic.
Uniqueness
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(4-fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3S/c1-6-14-9(12(16)17)11(18-6)10(15)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJGOCKCIFALME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210394 | |
Record name | 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-40-2 | |
Record name | 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941868-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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